

Chemical structure and properties of Rufinamide-15N,d2

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Compound of Interest

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An In-depth Technical Guide to Rufinamide-15N,d2

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Rufinamide-15N,d2. This isotopically labeled analog of the anti-epileptic drug Rufinamide is a critical tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism profiling, and as an internal standard for quantitative bioanalysis.

Chemical Structure and Properties

Rufinamide-15N,d2 is a stable isotope-labeled version of Rufinamide, a triazole derivative used in the treatment of seizures associated with Lennox-Gastaut syndrome.[1] The isotopic labels, Nitrogen-15 (¹⁵N) and Deuterium (d2), are strategically incorporated into the molecule to provide a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical properties.

Chemical Structure:

- IUPAC Name: 1-[(2,6-difluorophenyl)methyl-d2]-1H-1,2,3-triazole-4-carboxamide-15N
- Chemical Formula: C₁₀H₆D₂F₂N₃¹⁵NO[2]
- Canonical SMILES: C1=CC(=C(C(=C1)F)C([2H])([2H])N2C=C(N=N2)C(=O)[15NH2])F



Physicochemical Properties:

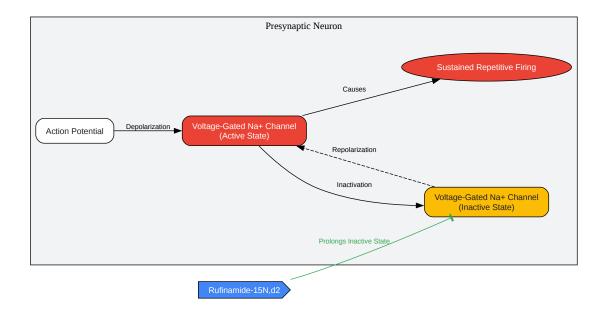
The following table summarizes the key quantitative data for Rufinamide-15N,d2.

Property	Value	Reference
CAS Number	1795037-48-7	[2][3][4]
Molecular Weight	241.2 g/mol	[2][5]
Purity	>95% (via HPLC)	[4]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	[6]

Mechanism of Action

The primary mechanism of action of Rufinamide, and by extension its isotopically labeled form, involves the modulation of voltage-gated sodium channels.[3][4][7][8] By prolonging the inactive state of these channels, Rufinamide limits the sustained, high-frequency firing of neurons that is characteristic of seizure activity.[4][8] This stabilization of the inactive state reduces neuronal hyperexcitability.





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Figure 1: Mechanism of action of Rufinamide.

Experimental Protocols

While a specific synthesis protocol for Rufinamide-15N,d2 is not publicly available, a general workflow can be inferred from the known synthesis of Rufinamide and common isotopic labeling techniques. The analytical methods described below are based on established protocols for the parent compound and are suitable for the analysis of its labeled analog.

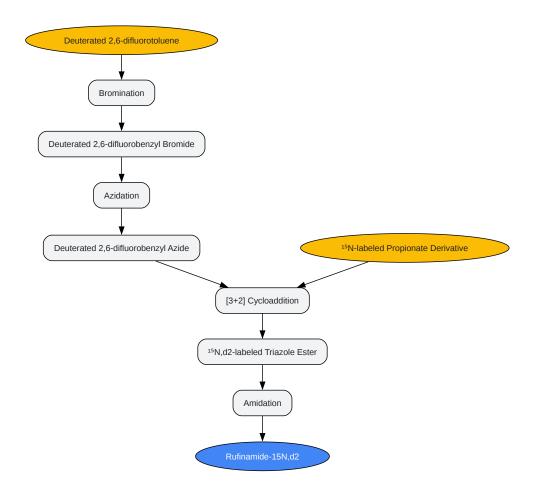
Hypothetical Synthesis Workflow

The synthesis of Rufinamide-15N,d2 would likely follow the established route for Rufinamide, incorporating isotopically labeled starting materials. A plausible approach involves the following key steps:

 Preparation of Deuterated 2,6-difluorobenzyl Bromide: This would involve the bromination of deuterated 2,6-difluorotoluene.



- Formation of the Azide: The deuterated benzyl bromide would then be reacted with an azide salt to form the corresponding benzyl azide.
- Cycloaddition with a ¹⁵N-labeled Propionate Derivative: A 1,3-dipolar cycloaddition reaction between the deuterated benzyl azide and a propiolate derivative containing a ¹⁵N-labeled amide group would form the triazole ring.
- Final Amidation: Conversion of the resulting ester to the primary amide would yield Rufinamide-15N,d2.



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Figure 2: Hypothetical synthesis workflow for Rufinamide-15N,d2.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the chemical purity of Rufinamide-15N,d2.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 60:40 v/v). The pH of the buffer should be optimized (e.g., pH 3.0-4.5).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 210 nm.
- Sample Preparation: Dissolve a precisely weighed amount of Rufinamide-15N,d2 in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration.
- Procedure:
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.
 - Inject a known volume of the sample solution.
 - Monitor the elution profile and record the chromatogram.
 - Calculate the purity by determining the area of the main peak relative to the total area of all peaks.

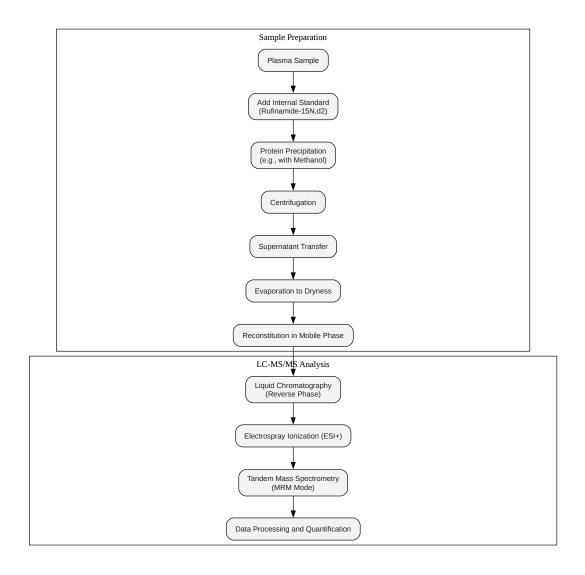
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

This method is ideal for the quantitative analysis of Rufinamide-15N,d2 in plasma or other biological samples, where it often serves as an internal standard for the quantification of unlabeled Rufinamide.



- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions: Similar to the HPLC method, but optimized for compatibility with the mass spectrometer. A gradient elution may be employed to enhance separation.
- Mass Spectrometry Parameters:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Rufinamide and Rufinamide-15N,d2. For Rufinamide, a common transition is m/z 239 -> 127. For Rufinamide-15N,d2, the expected transition would be m/z 242 -> 129 (accounting for the mass shift from the isotopes).
- Sample Preparation (Plasma):
 - To a small volume of plasma (e.g., 50 μL), add a known amount of a suitable internal standard (if Rufinamide-15N,d2 is the analyte) or the sample containing Rufinamide if Rufinamide-15N,d2 is the internal standard.
 - Perform protein precipitation by adding a solvent like methanol or acetonitrile.
 - Vortex and centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for injection.
- Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Use this curve to determine the concentration of Rufinamide in unknown samples.





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Figure 3: Experimental workflow for LC-MS/MS analysis.

Conclusion

Rufinamide-15N,d2 is an indispensable tool in the development and clinical investigation of Rufinamide. Its well-defined chemical structure and distinct mass make it an ideal internal standard for bioanalytical assays, enabling accurate and precise quantification of the parent



drug in complex biological matrices. The experimental protocols outlined in this guide provide a solid foundation for the purity assessment and quantitative analysis of this important research compound. Further research into the specific synthesis and detailed characterization of Rufinamide-15N,d2 will undoubtedly contribute to a deeper understanding of the pharmacokinetics and metabolism of this significant anti-epileptic agent.

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